molecular formula C13H18O4 B073553 5-(3,4-Dimethoxyphenyl)pentanoic acid CAS No. 1145-15-9

5-(3,4-Dimethoxyphenyl)pentanoic acid

Cat. No.: B073553
CAS No.: 1145-15-9
M. Wt: 238.28 g/mol
InChI Key: PIVDEYCOOAOYEI-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)pentanoic acid is an organic compound with the molecular formula C13H18O4 It is characterized by a pentanoic acid backbone substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic acid typically involves the alkylation of 3,4-dimethoxybenzene with a suitable pentanoic acid derivative. One common method includes the Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzene is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to ensure the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include halogens (e.g., bromine) or nucleophiles like hydroxide ions (OH-).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Bromine in carbon tetrachloride (CCl4), sodium hydroxide (NaOH) in water.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, phenols.

Scientific Research Applications

Chemistry: 5-(3,4-Dimethoxyphenyl)pentanoic acid is used as an intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and chemical compounds.

Biology: In biological research, this compound can be used to study the effects of phenylpentanoic acid derivatives on cellular processes. It may serve as a model compound for understanding the interactions between similar molecules and biological systems.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)pentanoic acid involves its interaction with specific molecular targets. The methoxy groups on the phenyl ring can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Similar structure but with an acetic acid backbone.

    3,4-Dimethoxyphenylpropanoic acid: Contains a propanoic acid backbone.

    3,4-Dimethoxyphenylbutanoic acid: Features a butanoic acid backbone.

Uniqueness: 5-(3,4-Dimethoxyphenyl)pentanoic acid is unique due to its pentanoic acid backbone, which provides distinct chemical and physical properties compared to its shorter-chain analogs. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for diverse applications.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-16-11-8-7-10(9-12(11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVDEYCOOAOYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286613
Record name 5-(3,4-dimethoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-15-9
Record name NSC46662
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3,4-dimethoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3,4-DIMETHOXYPHENYL)PENTANOIC ACID
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Synthesis routes and methods

Procedure details

A mixture containing 37.6 g of the product obtained in Example 38 and 64 g of zinc turnings (treated with a solution of HgCl2), 55 ml of toluene and 220 ml of conc. hydrochloric acid was refluxed for 1 h. Toluene phase was separated and evaporated in vacuo. The residue was crystallized from toluene-petroleum ether, yield 11.5 g (32%).
Quantity
37.6 g
Type
reactant
Reaction Step One
Name
Quantity
64 g
Type
catalyst
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What is the role of 5-(3,4-Dimethoxyphenyl)pentanoic acid in the synthesis of 7,8-dimethoxysuberone?

A1: this compound serves as a crucial precursor in the multi-step synthesis of 7,8-dimethoxysuberone []. The synthesis involves the cyclization of this compound using 115% polyphosphoric acid at approximately 75°C, leading to the formation of the desired 7,8-dimethoxysuberone. This cyclic ketone is then used in subsequent steps to synthesize a suberone derivative, 2-allylamino-8,9–dimethoxysubero [1,2-dl]thiazole.

Q2: Could you describe the synthesis of this compound as detailed in the research?

A2: The synthesis of this compound starts with the conversion of 3,4-dimethoxyacetophenone to its corresponding β-keto ester using sodium hydride in diethyl carbonate. The resulting enolate is then reacted with ethyl 3-bromopropionate. After neutralization, this reaction yields 5-(3',4'-dimethoxyphenyl)-5-oxopentanoic acid. Finally, the carbonyl group of this keto acid is reduced using hydrogen gas and a palladium on carbon (Pd/C) catalyst, resulting in the formation of this compound [].

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